FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)-
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Overview
Description
FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- is a complex organic compound with a unique structure that combines furfurylamine, ethylthio, and alpha-methylphenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- typically involves multiple steps, starting with the preparation of the furfurylamine core. This is followed by the introduction of the ethylthio group and the alpha-methylphenethyl group through various chemical reactions. Common reagents used in these reactions include alkyl halides, thiols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Alpha-methylphenethyl alcohol: Shares the alpha-methylphenethyl group but lacks the furfurylamine and ethylthio groups.
Beta-amino-alpha-methylphenethyl alcohol: Contains the alpha-methylphenethyl group and an amino group but differs in structure and properties.
Uniqueness
FURFURYLAMINE, 5-((ETHYLTHIO)METHYL)-N-(alpha-METHYLPHENETHYL)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
23656-77-1 |
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Molecular Formula |
C17H23NOS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[[5-(ethylsulfanylmethyl)furan-2-yl]methyl]-1-phenylpropan-2-amine |
InChI |
InChI=1S/C17H23NOS/c1-3-20-13-17-10-9-16(19-17)12-18-14(2)11-15-7-5-4-6-8-15/h4-10,14,18H,3,11-13H2,1-2H3 |
InChI Key |
RSGYZXDOXLWQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=C(O1)CNC(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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